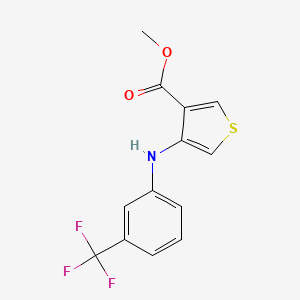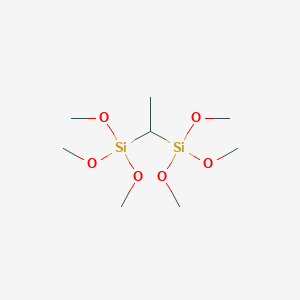
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-4-methyl- is an organosilicon compound. This compound is characterized by the presence of silicon and oxygen atoms within its molecular structure, which imparts unique chemical and physical properties. It is often used in various scientific and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-4-methyl- typically involves the reaction of methyltrichlorosilane with methanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate siloxane compounds, which are then further reacted to yield the final product. The reaction conditions usually include controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-4-methyl- is scaled up using continuous flow reactors. This allows for the efficient and consistent production of the compound. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the yield and quality of the product.
化学反応の分析
Types of Reactions
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into silanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted siloxanes and silanes depending on the nucleophile used.
科学的研究の応用
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-4-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the development of silicon-based biomaterials.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and coatings.
作用機序
The mechanism of action of 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-4-methyl- involves its interaction with various molecular targets. The silicon-oxygen bonds in the compound can interact with biological molecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, making the compound useful in biomedical applications.
類似化合物との比較
Similar Compounds
Hexamethyldisiloxane: Another organosilicon compound with similar applications.
Tetramethoxysilane: Used in the synthesis of silicon-based materials.
Trimethylsilanol: A simpler organosilicon compound with similar reactivity.
Uniqueness
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-4-methyl- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
特性
CAS番号 |
87061-55-0 |
|---|---|
分子式 |
C8H22O6Si2 |
分子量 |
270.43 g/mol |
IUPAC名 |
trimethoxy(1-trimethoxysilylethyl)silane |
InChI |
InChI=1S/C8H22O6Si2/c1-8(15(9-2,10-3)11-4)16(12-5,13-6)14-7/h8H,1-7H3 |
InChIキー |
NFPDOPYDOVONOM-UHFFFAOYSA-N |
正規SMILES |
CC([Si](OC)(OC)OC)[Si](OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


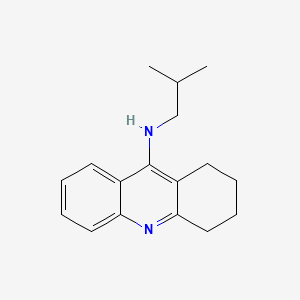



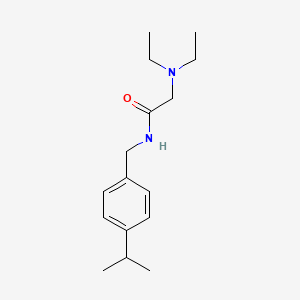

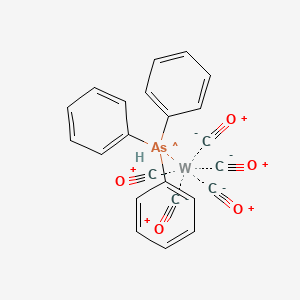
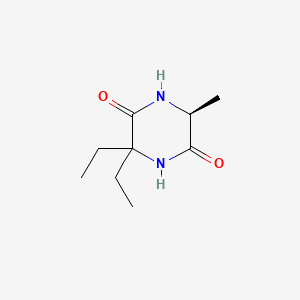
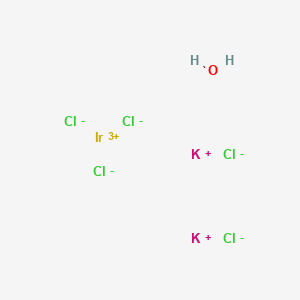
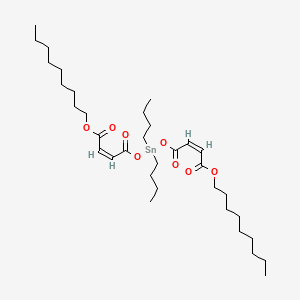
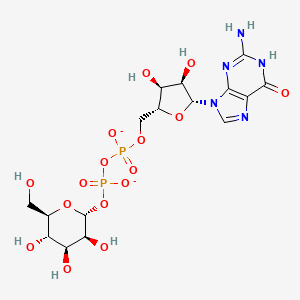

![8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13740136.png)
